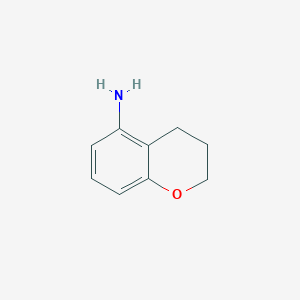

Chroman-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromen-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5H,2-3,6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJBMBKESIBFHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2OC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Chroman-5-amine: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Chroman-5-amine, a valuable heterocyclic amine in medicinal chemistry and drug discovery. This document delves into its core chemical properties, detailed structural elucidation, robust synthetic methodologies, and current applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics. Drawing from established scientific literature and chemical data, this guide is intended to be a practical resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and pharmacology.

Introduction: The Significance of the Chroman Scaffold

The chroman ring system, a bicyclic ether consisting of a fused benzene and dihydropyran ring, is a privileged scaffold in medicinal chemistry.[1] Its structural rigidity and ability to present substituents in a defined three-dimensional space make it an attractive framework for the design of biologically active molecules. Chroman derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[2] The introduction of an amine functionality, as seen in this compound, provides a critical handle for further chemical modification and for establishing key interactions with biological targets.[3]

This compound, in particular, has emerged as a crucial building block in the synthesis of dual orexin receptor antagonists, a class of drugs used for the treatment of insomnia.[4] This guide will provide a detailed exploration of the chemical and structural features that make this compound a molecule of significant interest in contemporary drug development.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name 3,4-dihydro-2H-chromen-5-amine, possesses a distinct molecular architecture that dictates its chemical behavior and physical properties.[5]

Molecular Structure:

The structure consists of a chroman core with an amine group substituted at the C5 position of the aromatic ring.

Caption: Chemical Structure of this compound.

Physicochemical Data:

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in the table below. The hydrochloride salt is often used in research applications due to its enhanced water solubility.[4]

| Property | This compound (Free Base) | This compound hydrochloride | Reference(s) |

| CAS Number | 50386-65-7 | 1965309-15-2 | [4][5] |

| Molecular Formula | C₉H₁₁NO | C₉H₁₂ClNO | [4][5] |

| Molecular Weight | 149.19 g/mol | 185.65 g/mol | [4][5] |

| Appearance | Light brown oil | White crystalline powder | [4][5] |

| Melting Point | Not reported | 180-185 °C (with decomposition) | [4] |

| Solubility | Not reported | High water solubility (>100 mg/mL) | [4] |

| SMILES | NC1=CC=CC2=C1CCCO2 | Cl.NC1=CC=CC2=C1CCCO2 | [4][5] |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While a comprehensive set of publicly available spectra for this compound is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons. The aromatic protons will appear in the downfield region (typically 6.5-7.5 ppm). The protons of the dihydropyran ring will exhibit characteristic multiplets. The protons on the carbon adjacent to the oxygen (C2) are expected around 4.0-4.5 ppm, while the protons at C3 and C4 will be in the upfield region. The amine protons (NH₂) will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.[6][7]

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the 110-160 ppm range, with the carbon bearing the amine group and the carbon attached to the ether oxygen showing characteristic shifts. The aliphatic carbons of the dihydropyran ring will appear in the upfield region.[6][8]

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound, a primary aromatic amine, is expected to exhibit characteristic absorption bands.[9][10][11][12]

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.[9][10]

-

C-H Stretching: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹.

-

N-H Bending: An N-H bending (scissoring) vibration is expected in the range of 1580-1650 cm⁻¹.[9]

-

C-N Stretching: Aromatic C-N stretching will likely be observed in the 1250-1335 cm⁻¹ region.[9]

-

C-O-C Stretching: Asymmetric and symmetric C-O-C stretching of the ether linkage will produce strong bands in the fingerprint region.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ at m/z 149 would be expected. A common fragmentation pattern for chroman derivatives involves cleavage of the dihydropyran ring. An APCI mass spectrum has shown an M+1 peak at 150.3, confirming the molecular weight.[5]

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from 5-nitrosalicylaldehyde. This pathway includes the formation of the chromene ring followed by the reduction of the nitro group.[3][13]

4.1. Synthesis Workflow

Caption: General synthesis workflow for this compound.

4.2. Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established literature methods.[3][13] Researchers should always adhere to standard laboratory safety practices.

Step 1: Synthesis of 5-Nitro-2H-chromene

-

Propargylation: To a solution of 5-nitrosalicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add propargyl bromide (1.2 eq) dropwise and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude propargyl ether.

-

Cyclization: Dissolve the crude propargyl ether in a high-boiling solvent such as N,N-diethylaniline or toluene and heat to reflux for 2-4 hours. Monitor the cyclization by TLC.

-

Purification: After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove the high-boiling solvent, followed by water and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5-Nitro-2H-chromene.

Step 2: Synthesis of this compound

-

Reduction: Dissolve 5-Nitro-2H-chromene (1.0 eq) in a suitable solvent such as methanol or ethanol. Add a catalyst, typically 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.[5] The reaction progress is often indicated by a color change from yellow to colorless.[5]

-

Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield this compound, which is often obtained as a light brown oil and may be used in the next step without further purification if deemed sufficiently pure by NMR and TLC analysis.[5] If necessary, purification can be achieved by column chromatography on silica gel.

Reactivity and Derivatization

The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the aromatic amine group. This functionality allows for a wide range of derivatization reactions, making it a versatile intermediate in organic synthesis.

Common Derivatization Reactions:

-

Acylation: The amine group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

-

Alkylation: The amine can undergo N-alkylation with alkyl halides, though over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

-

Diazotization: The primary aromatic amine can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents at the 5-position.

These derivatization strategies are fundamental to the synthesis of libraries of this compound analogs for structure-activity relationship (SAR) studies in drug discovery.

Applications in Drug Discovery and Development

The primary application of this compound in the pharmaceutical industry is as a key building block for the synthesis of dual orexin receptor antagonists (DORAs).[4]

6.1. Role in Orexin Receptor Antagonists

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness.[14][15] Antagonism of these receptors promotes sleep, making DORAs an effective treatment for insomnia.[14][15]

The this compound moiety often serves as a key pharmacophoric element in DORA molecules. The amine group can be functionalized to introduce larger substituents that occupy specific pockets within the orexin receptors. The rigid chroman scaffold helps to orient these substituents optimally for high-affinity binding. The hydrogen bonding capacity of the amine or its derivatives is also crucial for interaction with amino acid residues in the receptor binding site.[4]

Illustrative Pathway: Orexin Signaling and Antagonism

Caption: Simplified diagram of orexin signaling and its antagonism by DORAs.

6.2. Other Potential Applications

The chroman scaffold is also being explored for its potential in other therapeutic areas. Derivatives of chroman amines have been investigated for their activity at serotonin receptors, suggesting potential applications in the treatment of central nervous system disorders such as anxiety and depression.[3][16][17] Furthermore, the chroman ring system is found in various natural products with diverse biological activities, indicating a broad potential for this compound derivatives in other areas of medicinal chemistry.[2]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. The hydrochloride salt is hygroscopic and should be stored in a tightly sealed container.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For this compound hydrochloride, specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[14]

Conclusion

This compound is a heterocyclic compound of significant interest due to its role as a key intermediate in the synthesis of medicinally important molecules, most notably dual orexin receptor antagonists. Its well-defined structure, predictable reactivity, and the biological relevance of the chroman scaffold make it a valuable tool for medicinal chemists and drug discovery scientists. This technical guide has provided a comprehensive overview of its chemical properties, spectroscopic characteristics, synthesis, and applications, with the aim of facilitating its effective use in research and development.

References

- ACS Publications. Synthesis of Novel 5-Substituted 3-Amino-3,4-dihydro-2H-1-benzopyran Derivatives and Their Interactions with the 5-HT1A Receptor. Journal of Medicinal Chemistry.

- ResearchGate. 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: synthesis and interaction with serotoninergic receptors.

- PubMed. Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor.

- Loba Chemie. 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS CAS-No.

- The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

- ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 5.

- NIH. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities.

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines.

- MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.

- UCLA Chemistry. IR Spectroscopy Tutorial: Amines.

- PubMed. Discovery of the Dual Orexin Receptor Antagonist... (MK-4305) for the Treatment of Insomnia.

- PubChem. Chroman.

- YouTube. differences & similarities of 1H & 13C NMR spectroscopy.

- Angene Chemical. Safety Data Sheet.

- SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

- University of Regensburg. 13C-NMR.

- Illinois State University. Infrared Spectroscopy.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Elsevier. Basic 1H- and 13C-NMR Spectroscopy.

- PubMed. Essential structure of orexin 1 receptor antagonist YNT-707, part V: Structure-activity relationship study of the substituents on the 17-amino group.

- PubMed. Structure-based development of a subtype-selective orexin 1 receptor antagonist.

- ResearchGate. The infrared spectra of secondary amines and their salts.

- PubMed. Orexin receptor antagonists: medicinal chemistry and therapeutic potential.

- Semantic Scholar. Synthesis and spectral analysis of Mn(II), Co(II), Zn(II) and Cd(II) complexes of a new Schiff base derived from p-vanillin and 4-nitroaniline.

- ResearchGate. Synthesis, Spectroscopic Characterization, Crystal Structure, DFT and Hirschfeld Surface Analysis of a Manganese(I) Complex ([Mn(P-NH-NH-P)(CO)2][BPh4]).

- ResearchGate. One-Pot Synthesis of 2-Amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-1-benzopyran-3-carbonitriles in Aqueous Media.

- ResearchGate. Synthesis, spectroscopic characterization and quantum chemical computational studies of (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine.

- ResearchGate. Synthesis, Spectral Characterization and Crystal Structures of Five Organic Ammonium Tetrasulfidomolybdates.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Discovery of dual orexin receptor antagonists (DORAs) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Orexin receptor antagonists: medicinal chemistry and therapeutic potential [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Chroman-5-amine from 5-Nitro-2H-chromene

Abstract

This technical guide provides an in-depth exploration of the synthesis of Chroman-5-amine, a valuable building block in medicinal chemistry, from its precursor, 5-Nitro-2H-chromene. The focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed and scientifically rigorous overview of the synthetic process. We will delve into the mechanistic underpinnings of the key reductive transformation, present a field-tested experimental protocol, and discuss the critical aspects of process safety and product characterization. The chroman scaffold is a privileged structure in drug design, appearing in a variety of biologically active compounds.[1] The introduction of an amino group at the 5-position opens up a plethora of possibilities for further molecular elaboration, making the efficient synthesis of this compound a topic of significant interest.[2] This guide is designed to be a self-validating resource, with each procedural step and mechanistic claim supported by authoritative references from the scientific literature.

Introduction: The Significance of this compound in Drug Discovery

The chroman ring system is a core structural motif in a wide array of natural products and synthetic molecules with diverse pharmacological activities, including anticancer and antiepileptic properties.[3][4] The strategic functionalization of this scaffold is a key pursuit in the quest for novel therapeutic agents. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules. The primary amino group provides a reactive handle for the introduction of various pharmacophores through well-established chemical transformations, such as amide bond formation, sulfonylation, and carbon-nitrogen coupling reactions. This allows for the systematic exploration of the chemical space around the chroman core, a crucial activity in lead optimization campaigns.

The synthesis of this compound from 5-Nitro-2H-chromene is a pivotal transformation that enables the incorporation of this valuable building block into drug discovery programs. A robust and scalable synthetic route is therefore highly desirable.

The Synthetic Pathway: From Nitro to Amine

The conversion of 5-Nitro-2H-chromene to this compound is fundamentally a reduction of an aromatic nitro group to a primary amine. This is a classic and well-studied transformation in organic chemistry, with a variety of reliable methods at the disposal of the synthetic chemist.[5][6][7] The choice of reducing agent and reaction conditions is dictated by factors such as substrate compatibility, desired selectivity, scalability, and safety considerations.

The general transformation can be depicted as follows:

Figure 2: Experimental workflow for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 5-Nitro-2H-chromene | >95% | Commercial Source |

| 10% Palladium on Carbon (Pd/C) | Degussa type E101 | Commercial Source |

| Methanol (MeOH) | Anhydrous | Commercial Source |

| Hydrogen (H₂) gas | High purity | Gas Supplier |

| Nitrogen (N₂) gas | High purity | Gas Supplier |

| Celite® 545 | --- | Commercial Source |

| Ethyl Acetate | ACS Grade | Commercial Source |

| Hexanes | ACS Grade | Commercial Source |

Step-by-Step Procedure

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 5-Nitro-2H-chromene (1.0 eq) in anhydrous methanol. [8]2. Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol% Pd) to the solution.

-

Inerting the Atmosphere: Seal the reaction vessel and purge it several times with an inert gas, such as nitrogen, to remove all oxygen.

-

Hydrogenation: Introduce hydrogen gas into the reaction vessel to the desired pressure (e.g., 50 psi). [6]5. Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed. A typical reaction time is around 4-5 hours. [8]6. Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often obtained as an oil. [8]9. Purification (if necessary): If required, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Data

| Parameter | 5-Nitro-2H-chromene (Starting Material) | This compound (Product) |

| Appearance | Yellow solid | Light brown oil [8] |

| Molecular Weight | 177.16 g/mol | 149.19 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | Characteristic aromatic and vinylic signals | Upfield shift of aromatic signals, appearance of a broad singlet for the -NH₂ protons (~3.5-4.5 ppm, exchangeable with D₂O),[9] disappearance of vinylic signals, appearance of signals for the saturated chroman ring protons. |

| ¹³C NMR (CDCl₃, 100 MHz) | Signals corresponding to the nitro-substituted aromatic ring and the double bond in the dihydropyran ring. | Upfield shift of the carbon atom previously attached to the nitro group, signals corresponding to the saturated chroman ring. [10] |

| Mass Spectrometry (APCI) | m/z = 178.1 [M+H]⁺ | m/z = 150.3 [M+H]⁺ [8] |

Safety Considerations

The synthesis of this compound, particularly the catalytic hydrogenation step, involves several potential hazards that must be addressed through careful planning and execution.

-

Handling of Nitroaromatic Compounds: 5-Nitro-2H-chromene, like many nitroaromatic compounds, should be handled with care as they can be toxic and potentially explosive under certain conditions.

-

Catalytic Hydrogenation: This process involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C). [11][12][13] * Hydrogen Safety: Ensure the hydrogenation apparatus is properly assembled and leak-tested. [14][15]The reaction should be conducted in a well-ventilated fume hood, and all potential ignition sources must be eliminated.

-

Catalyst Handling: Palladium on carbon can be pyrophoric, especially when dry and in the presence of air. [12]It should be handled in a wet state and filtration should be performed carefully to avoid ignition.

-

Exothermic Reaction: The reduction of a nitro group is an exothermic process. [11]For larger-scale reactions, adequate cooling should be in place to control the reaction temperature and prevent a thermal runaway.

-

Conclusion

The synthesis of this compound from 5-Nitro-2H-chromene is a robust and efficient transformation that provides access to a valuable building block for drug discovery. Catalytic hydrogenation with palladium on carbon stands out as a clean and high-yielding method. This guide has provided a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and critical safety considerations. By adhering to the principles of scientific integrity and best laboratory practices outlined herein, researchers can confidently and safely produce this compound for their research and development endeavors.

References

- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.).

- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (2024, June 19). CORE.

- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.

- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.

- Reduction of nitro compounds. (n.d.). Wikipedia.

- Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry.

- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Master Organic Chemistry.

- Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Application Notes and Protocols for the Reduction of Nitro Groups to Amines. (n.d.). Benchchem.

- Advancement in methodologies for reduction of nitroarenes. (2015, September 17). RSC Publishing.

- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry.

- Application Notes and Protocols for the Catalytic Hydrogenation of Nitroarom

- This compound synthesis. (n.d.). ChemicalBook.

- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Science of Synthesis.

- Nitroaromatic Reduction w/Sn. (2011, August 14). Sciencemadness Discussion Board.

- Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025, July 16). askIITians.

- An In-depth Technical Guide to the Synthesis and Characterization of 2H-Chromen-5-amine. (n.d.). Benchchem.

- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution.

- Hazards associated with laboratory scale hydrogen

- Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cycliz

- Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. (n.d.). Dalton Transactions (RSC Publishing).

- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv

- Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. (2016, September 2).

- Safety First: Best Practices for Operating High-Pressure Hydrogen

- Synthesis of 2H-chromenes: recent advances and perspectives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Highly efficient and practical synthesis of 2-amino chromene derivatives using ionic base. (n.d.). Der Pharma Chemica.

- Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.).

- Clinical Applications of Polyamine-Based Therapeutics. (n.d.). RSC Drug Discovery.

- 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.

- Catalytic hydrogenation of nitroarenes into different products via... (n.d.).

- Hydrogenation Reactions. (2012, March 6). University of Pittsburgh.

- Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018, May 18). Journal of Chemical Technology and Metallurgy.

- Supplementary Inform

- Chroman derivatives, medicaments and use in therapy. (n.d.).

- 13 C NMR spectrum of compound 5. (n.d.).

- Recent applications of click chemistry in drug discovery. (n.d.). PubMed.

- The Chromenopyridine Scaffold: A Privileged Pl

- PREPARATION AND STUDYING OF (CHARACTERIZATION ,CHROMATOGRAPHY ,MICROBIAL BEHAVIOR)

- NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US9198895B2 - Chroman derivatives, medicaments and use in therapy - Google Patents [patents.google.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 13. chem.wisc.edu [chem.wisc.edu]

- 14. njhjchem.com [njhjchem.com]

- 15. safety.pitt.edu [safety.pitt.edu]

A Technical Guide to the Spectroscopic Data of Chroman-5-amine

Introduction

Chroman-5-amine (IUPAC name: 3,4-dihydro-2H-chromen-5-amine) is a heterocyclic aromatic amine with a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol .[1][2] This compound serves as a vital structural motif and building block in medicinal chemistry and materials science. Its rigid chroman scaffold coupled with a reactive primary amine functional group makes it a valuable precursor for synthesizing a range of derivatives with potential biological activities.

Accurate structural elucidation and purity assessment are paramount in the development of novel chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad. Each technique offers a unique and orthogonal perspective on the molecule's structure. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering a self-validating system for its structural confirmation. The causality behind the spectral features will be discussed, providing researchers with the foundational knowledge to interpret and verify the integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While a publicly available, fully assigned experimental spectrum for this compound is not readily found in the literature, its synthesis has been reported where the product was confirmed as pure by NMR.[3] Based on the known effects of its constituent functional groups, a highly predictable spectrum can be described.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic, aliphatic, and amine protons. The electron-donating amine group and the ether linkage will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 | ~6.5 - 6.7 | Doublet (d) | 1H |

| H-7 | ~6.9 - 7.1 | Triplet (t) | 1H |

| H-8 | ~6.4 - 6.6 | Doublet (d) | 1H |

| H-2 (OCH₂) | ~4.1 - 4.3 | Triplet (t) | 2H |

| H-3 (CH₂) | ~1.9 - 2.1 | Multiplet (m) | 2H |

| H-4 (ArCH₂) | ~2.6 - 2.8 | Triplet (t) | 2H |

| NH₂ | ~3.5 - 4.5 (broad) | Singlet (s) | 2H |

Causality and Interpretation:

-

Aromatic Region (δ 6.4-7.1): The three protons on the benzene ring are in distinct chemical environments. The amine group at C-5 is a strong ortho-, para-director and activating group, causing the ortho (H-6) and para (H-8) protons to be shielded and appear at a higher field (lower ppm) compared to benzene (δ 7.3). The H-7 proton will appear as a triplet due to coupling with both H-6 and H-8.

-

Aliphatic Region (δ 1.9-4.3): The protons on the dihydropyran ring show characteristic shifts. The H-2 protons, being adjacent to the oxygen atom, are the most deshielded and appear furthest downfield as a triplet. The H-4 protons are benzylic and thus deshielded, appearing as a triplet around δ 2.7. The H-3 protons are typical aliphatic protons and will appear furthest upfield as a multiplet.[4]

-

Amine Protons (δ 3.5-4.5): The protons of the primary amine group typically appear as a broad singlet.[5] The chemical shift can vary depending on the solvent, concentration, and temperature. This signal will disappear upon the addition of D₂O, a key confirmatory test.[4]

Workflow: Acquiring a ¹H NMR Spectrum

Caption: Standard workflow for obtaining a high-resolution ¹H NMR spectrum.

Predicted ¹³C NMR Spectroscopy

The broadband decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (OCH₂) | ~65 - 70 |

| C-3 (CH₂) | ~20 - 25 |

| C-4 (ArCH₂) | ~28 - 33 |

| C-4a | ~120 - 125 |

| C-5 (C-NH₂) | ~140 - 145 |

| C-6 | ~115 - 120 |

| C-7 | ~125 - 130 |

| C-8 | ~110 - 115 |

| C-8a | ~150 - 155 |

Causality and Interpretation:

-

Aromatic Region (δ 110-155): The six aromatic carbons are all unique. C-8a (attached to oxygen) and C-5 (attached to nitrogen) will be the most downfield due to the deshielding effects of the heteroatoms.[6] The carbons at the ortho and para positions to the amine group (C-6, C-8, and C-4a) will be shielded relative to their positions in an unsubstituted chroman.

-

Aliphatic Region (δ 20-70): The C-2 carbon, directly bonded to the electronegative oxygen, will have the largest chemical shift in this region.[7] The C-3 and C-4 carbons will appear in the typical sp³ hybridized carbon region.

Caption: Structure of this compound with atom numbering for NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs the frequencies that correspond to its natural vibrational modes.

For this compound, the key functional groups are the primary aromatic amine (N-H bonds), the aromatic ring (C=C and C-H bonds), the alkyl ether (C-O-C bond), and the aliphatic chain (C-H bonds).

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400–3250 (two sharp bands)[8] | Medium |

| Aromatic C-H | Stretch | 3100–3000 | Medium |

| Aliphatic C-H | Stretch | 2950–2850 | Medium |

| Primary Amine (N-H) | Bend (Scissoring) | 1650–1580 | Medium |

| Aromatic C=C | Stretch | 1600 & 1475 (approx.) | Medium |

| Aromatic C-N | Stretch | 1335–1250 | Strong |

| Aryl Ether (Ar-O-C) | Asymmetric Stretch | 1270–1230 | Strong |

| Primary Amine (N-H) | Wag | 910–665 | Strong, Broad |

Causality and Interpretation: The IR spectrum provides a clear fingerprint for this compound.

-

N-H Vibrations: The presence of two distinct, sharp peaks in the 3400-3250 cm⁻¹ region is a definitive indicator of a primary amine (R-NH₂).[5] This is complemented by a bending vibration around 1620 cm⁻¹ and a broad wagging band at lower wavenumbers.

-

C-O Stretch: A strong absorption band around 1250 cm⁻¹ is characteristic of the aryl-alkyl ether linkage, a key structural feature of the chroman ring.

-

C-N Stretch: A strong band in the 1335-1250 cm⁻¹ region confirms the attachment of the amine group to the aromatic ring.[8]

-

Aromaticity: Peaks for C=C stretching in the 1600-1475 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹ confirm the presence of the benzene ring.

Workflow: Acquiring an FT-IR Spectrum (ATR Method)

Caption: A typical procedure for obtaining an FT-IR spectrum via ATR.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through the analysis of fragmentation patterns, valuable information about the molecule's structure.

For this compound (C₉H₁₁NO), the exact mass is 149.0841 g/mol .[3] In a typical soft ionization technique like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), the molecule is expected to be observed as the protonated molecular ion [M+H]⁺.

Table 4: Key Mass Spectrometry Data for this compound

| Ion | Ionization Mode | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | APCI / ESI | 150.0919 | 150.3[3] | Protonated Molecular Ion |

| [M-NH₂]⁺ or [M-NH₃]⁺˙ | EI / CID | 133 / 132 | - | Loss of amino group |

| [M-C₂H₄]⁺˙ | EI / CID | 121 | - | Retro-Diels-Alder |

Causality and Interpretation:

-

Molecular Ion: The observation of an ion at m/z 150 confirms the molecular weight of the compound. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which holds true for this compound (149 g/mol ).[4]

-

Fragmentation Pathways: The energetically unstable molecular ion can fragment in predictable ways.[9] A common fragmentation for amines is the alpha-cleavage.[10] For this compound, a likely fragmentation pathway involves the loss of ethylene (C₂H₄, 28 Da) via a retro-Diels-Alder (RDA) reaction in the dihydropyran ring, a characteristic fragmentation for chroman structures. This would result in a fragment ion at m/z 121.

Diagram: Plausible Mass Spectrometry Fragmentation

Caption: Retro-Diels-Alder fragmentation of the this compound molecular ion.

Workflow: Acquiring a Mass Spectrum (LC-MS with ESI)

Sources

- 1. This compound 95.00% | CAS: 50386-65-7 | AChemBlock [achemblock.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

The Solubility Profile of Chroman-5-amine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility of Chroman-5-amine in various organic solvents, a critical parameter for its application in pharmaceutical synthesis and drug development. In the absence of extensive publicly available quantitative data, this document synthesizes fundamental principles of organic chemistry, the physicochemical properties of this compound, and the known behavior of structurally related aromatic and heterocyclic amines to provide a robust predictive framework for its solubility. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of both qualitative and quantitative solubility, empowering researchers to generate the specific data required for their applications. This includes a discussion on the causality behind experimental choices and the establishment of self-validating systems for data integrity.

Introduction: The Significance of this compound and its Solubility

This compound, a heterocyclic compound with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol , is a valuable building block in medicinal chemistry.[1][2][3] Its structural motif is found in a variety of biologically active molecules. The amine functional group at the 5-position is a key feature, influencing not only its chemical reactivity but also its physicochemical properties, most notably its solubility.

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate in organic solvents is a cornerstone of process chemistry and formulation science. It directly impacts:

-

Reaction Kinetics and Yield: The efficiency of synthetic transformations often depends on the ability of reactants to be fully solvated.

-

Purification Strategies: Crystallization, a common method for purifying chemical compounds, is critically dependent on the differential solubility of the target molecule and impurities in a given solvent system.

-

Formulation and Bioavailability: For drug development, understanding solubility is essential for designing effective delivery systems and ensuring adequate bioavailability.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide a qualitative assessment across a spectrum of organic solvents, and offer detailed methodologies for its empirical determination.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[4] The key factors influencing the solubility of this compound are its polarity, hydrogen bonding capability, and the interplay of its aromatic and aliphatic components.

Molecular Structure and Polarity

This compound possesses a moderately polar structure. The key contributors to its polarity are:

-

The Amine Group (-NH₂): The nitrogen atom's lone pair of electrons and the N-H bonds make the amine group a polar functional group capable of acting as a hydrogen bond donor and acceptor.

-

The Ether Linkage (-O-) in the Chroman Ring: The oxygen atom in the heterocyclic ring also contributes to the molecule's overall polarity.

However, the molecule also has a significant nonpolar component:

-

The Benzene Ring: The aromatic ring is hydrophobic and contributes to the molecule's affinity for nonpolar solvents.

-

The Aliphatic Portion of the Dihydropyran Ring: The saturated carbon chain in the chroman structure adds to the nonpolar character.

The delocalization of the nitrogen's lone pair of electrons into the aromatic ring can diminish its hydrogen bonding capability compared to aliphatic amines, a factor that can reduce its solubility in highly polar protic solvents.

Hydrogen Bonding

The ability to form hydrogen bonds is a critical determinant of solubility, particularly in protic solvents. This compound can:

-

Donate Hydrogen Bonds: via the N-H bonds of the primary amine.

-

Accept Hydrogen Bonds: at the nitrogen and oxygen atoms.

Solvents that are effective hydrogen bond donors and acceptors are therefore more likely to be good solvents for this compound.

The "Like Dissolves Like" Principle in Practice

Based on the structural analysis, we can predict the following general solubility trends:

-

High Solubility: Expected in polar aprotic solvents that can effectively solvate the molecule without competing for hydrogen bonds, and in polar protic solvents that can engage in hydrogen bonding.

-

Moderate Solubility: Expected in solvents of intermediate polarity.

-

Low Solubility: Expected in nonpolar solvents that cannot effectively solvate the polar functional groups.

The hydrochloride salt of this compound, by contrast, is highly soluble in water (>100 mg/mL) and moderately soluble in common polar solvents, a consequence of its ionic nature.[5]

Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the amine and ether functionalities. The nonpolar aromatic ring may slightly limit solubility compared to smaller aliphatic amines. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Moderate | These solvents have high dielectric constants and can solvate polar molecules effectively. DMF and DMSO are particularly good solvents for a wide range of organic compounds. THF, being less polar, may show slightly lower solubility. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can interact with the polar parts of the molecule. |

| Ester | Ethyl Acetate | Moderate to Low | Ethyl acetate has intermediate polarity. The solubility will depend on the balance between the polar interactions with the ester group and the nonpolar interactions with the ethyl and acetyl groups. |

| Aromatic | Toluene, Benzene | Moderate to Low | The aromatic ring of these solvents can interact favorably with the benzene ring of this compound via π-π stacking. However, their nonpolar nature makes them less effective at solvating the polar amine and ether groups. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | These solvents lack the polarity and hydrogen bonding capability to effectively solvate the polar functional groups of this compound. |

Experimental Determination of Solubility: A Practical Guide

Given the lack of published quantitative data, empirical determination of this compound's solubility is essential for many applications. The following protocols are designed to provide both rapid qualitative assessments and precise quantitative measurements.

Mandatory Safety Precautions

Before commencing any experimental work, a thorough risk assessment must be conducted. Based on data for similar aromatic amines, this compound should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All handling of this compound and organic solvents should be performed in a well-ventilated fume hood.

-

Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used for specific handling and disposal information.

Qualitative Solubility Assessment

This method provides a rapid and efficient way to screen a range of solvents and estimate the approximate solubility.

Protocol:

-

Preparation: Dispense approximately 1-2 mg of this compound into a series of clean, dry small test tubes or vials.

-

Solvent Addition: To each tube, add a different organic solvent in 0.1 mL increments.

-

Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against both a light and dark background to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: If the solid dissolves completely in ≤ 1 mL of solvent.

-

Slightly Soluble: If a significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: If the solid does not appear to dissolve.

-

This initial screening will inform the selection of solvents for more rigorous quantitative analysis.

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring that the solution is saturated.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant. It is critical to avoid disturbing the undissolved solid. A syringe fitted with a filter (e.g., 0.22 µm PTFE) is recommended for this step.

-

Analysis: Accurately dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or g/L.

Diagram of the Quantitative Solubility Determination Workflow:

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

Conclusion and Practical Implications

While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding of its behavior in various organic solvents can be established through the application of fundamental chemical principles. This guide provides a comprehensive theoretical framework and a qualitative solubility profile to aid researchers in the initial stages of solvent selection.

For applications requiring precise solubility values, the detailed experimental protocols provided herein offer a robust methodology for generating reliable and accurate data. By understanding the interplay of polarity, hydrogen bonding, and molecular structure, and by employing rigorous experimental techniques, researchers can effectively navigate the challenges of working with this compound and unlock its full potential in their synthetic and drug discovery endeavors.

References

- Quora. (2018). Are amines soluble in organic solvents?.

- IUPAC/NIST. (n.d.). IUPAC/NIST Solubility Database, Version 1.0.

- IUPAC. (n.d.). Solubility Data Series.

- ResearchGate. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines.

- University of Toronto. (2023). Solubility of Organic Compounds.

- National Technical Information Service. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.

- NIST. (n.d.). IUPAC-NIST Solubility Database, Version History.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.

- Phenomenex. (n.d.). Solvent Miscibility Table.

- IUPAC. (n.d.). Solubility Data Series.

- Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model.

- Semantic Scholar. (2020). Solubility of Benzanilide Crystals in Organic Solvents.

Sources

A Technical Guide to the Predicted Physicochemical Properties of 2H-Chromen-5-amine: A Computational Approach for Early-Stage Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 2H-chromen-5-amine, a heterocyclic compound belonging to the chromene class. Chromene derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] This document outlines the critical role of in silico physicochemical profiling in modern drug discovery, establishing a foundational understanding of a candidate molecule's potential pharmacokinetic behavior. We will detail the predicted properties of 2H-chromen-5-amine, elucidate the computational methodologies behind these predictions, and discuss the profound implications of these properties on the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Furthermore, this guide presents a self-validating experimental protocol for the empirical determination of the octanol-water partition coefficient (LogP), a key indicator of lipophilicity.

Introduction: The Strategic Importance of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery and development, the principle of "fail early, fail cheap" is paramount. A significant percentage of drug candidates fail in later stages of development due to poor pharmacokinetic (ADME) properties or unforeseen toxicity.[6] It is estimated that up to 40% of drug candidate failures have been attributed to toxicity, and nearly 50% to unacceptable efficacy, which is often linked to the drug's ADME profile.[6] Therefore, the early assessment of a compound's fundamental physicochemical characteristics is not merely a preliminary step but a critical, strategic imperative.

These properties—such as solubility, lipophilicity, and ionization state (pKa)—govern how a molecule will behave in a biological system. They dictate its ability to be absorbed into the bloodstream, distribute to the target tissue, be metabolized by enzymes, and ultimately be excreted from the body.[7][8][9]

1.1. The Subject Molecule: 2H-Chromen-5-amine

The focus of this guide, 2H-chromen-5-amine, belongs to the chromene family, a class of oxygen-containing heterocyclic compounds.[1][4] The chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous molecules with significant therapeutic potential.[2][5] The high lipophilicity of many chromene derivatives facilitates their penetration into cell membranes, enhancing their "druggability".[2] The introduction of an amine group at the 5-position introduces a basic center, which can significantly influence properties like solubility and receptor interactions. Understanding the complete physicochemical profile of this specific molecule is the first step in evaluating its potential as a drug discovery lead.

1.2. The In Silico Approach: Rationale and Methodology

Before committing significant resources to synthesis and extensive experimental testing, computational methods provide a rapid and cost-effective means of predicting a molecule's properties.[10][11][] These predictions are typically derived from Quantitative Structure-Property Relationship (QSPR) models, which use a compound's chemical structure to calculate its properties based on large datasets of experimentally determined values.[10] While experimental validation remains the gold standard, in silico predictions are invaluable for prioritizing candidates and guiding molecular design.[11][13]

Predicted Physicochemical Property Profile of 2H-Chromen-5-amine

The following table summarizes the key physicochemical properties of 2H-chromen-5-amine as predicted by widely accepted computational algorithms. These parameters are fundamental to assessing the molecule's "drug-likeness."

| Property | Predicted Value | Significance in Drug Development |

| Chemical Formula | C₉H₉NO | Defines the elemental composition and exact mass. |

| Molecular Weight | 147.18 g/mol | Influences diffusion and transport across membranes. Values <500 g/mol are generally preferred for oral bioavailability (Lipinski's Rule of Five). |

| LogP (Octanol/Water) | 1.85 | A measure of lipophilicity. Affects solubility, permeability, and plasma protein binding. Values between 1 and 3 are often optimal for oral drugs.[] |

| Aqueous Solubility (LogS) | -2.5 | Predicts solubility in water at pH 7.4. Poor solubility can lead to low bioavailability and formulation challenges.[11] |

| pKa (Basic) | 4.5 | The pH at which the amine group is 50% ionized. Governs solubility and absorption, as the charge state changes with pH in the gastrointestinal tract.[14] |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Sum of surfaces of polar atoms. Correlates with hydrogen bonding potential and membrane permeability. Values <140 Ų are associated with good cell penetration. |

| Hydrogen Bond Donors | 1 (from -NH₂) | Number of hydrogen atoms attached to electronegative atoms. Influences solubility and membrane permeability. |

| Hydrogen Bond Acceptors | 2 (from N and O) | Number of electronegative atoms. Influences solubility and target binding. |

| Rotatable Bonds | 0 | A measure of molecular flexibility. Fewer rotatable bonds (<10) are generally associated with better oral bioavailability. |

The Interplay of Physicochemical Properties and the ADME Profile

Each predicted property is not an isolated metric but part of a complex, interconnected system that defines a drug's journey through the body. Understanding these relationships is central to interpreting the predictive data.

-

Absorption: The process by which a drug enters the bloodstream.[8] For oral drugs, this involves dissolving in the gastrointestinal fluid and permeating the gut wall. The predicted aqueous solubility (LogS) and the pKa are critical here. The basic pKa of 2H-chromen-5-amine suggests it will be largely ionized (and more soluble) in the acidic environment of the stomach but less ionized (and more permeable) in the more neutral environment of the intestine. Its moderate LogP and low molecular weight are favorable for passive diffusion across the intestinal membrane.

-

Distribution: This describes the reversible transfer of a drug from the bloodstream to various tissues.[8] Lipophilicity (LogP) is a major driver of distribution. Highly lipophilic drugs tend to distribute extensively into fatty tissues, which can create a long-lasting reservoir, while more hydrophilic drugs may remain primarily in the bloodstream. The predicted LogP of 1.85 suggests 2H-chromen-5-amine will distribute into tissues without excessive accumulation.

-

Metabolism: The chemical modification of a drug by the body, primarily by enzymes in the liver.[7] While specific metabolic pathways cannot be predicted from these properties alone, the chromene ring and aromatic amine are known sites for enzymatic reactions such as oxidation.

-

Excretion: The removal of the drug and its metabolites from the body.[7] Water solubility is key for efficient renal (kidney) excretion. The metabolites of 2H-chromen-5-amine would likely be more polar to facilitate this process.

Caption: Experimental workflow for the determination of LogP via the Shake-Flask method.

Conclusion

The in silico profile of 2H-chromen-5-amine suggests it possesses several favorable physicochemical properties for a potential drug candidate, including a low molecular weight and a balanced lipophilicity. The presence of the basic amine group will be a dominant factor in its aqueous solubility and absorption profile, making it highly pH-dependent. While these computational predictions provide a strong foundation and rationale for further investigation, they represent a starting point. The true potential of 2H-chromen-5-amine can only be ascertained through rigorous experimental validation of these properties, followed by in vitro and in vivo ADME and efficacy studies. This guide provides the predictive framework and a robust protocol to begin that critical journey.

References

- Taylor & Francis Online. (n.d.). Artificial neural networks: revolutionizing computational chemistry for physicochemical property prediction.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- BioIVT. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.

- eScholarship, University of California. (n.d.). Advancing physicochemical property predictions in computational drug discovery.

- BioSolveIT. (n.d.). ADME Properties in Drug Discovery.

- BioIVT. (2020, April 9). What is ADME and how does it fit into drug development?.

- PubMed. (2022). Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions.

- ResearchGate. (n.d.). Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview.

- Contract Laboratory. (2023, September 22). The Importance of Pharmaceutical ADME Studies.

- IEEE Xplore. (n.d.). Computational prediction of drug-limited solubility and CYP450-mediated biotransformation.

- IntechOpen. (2024, September 3). Recent advances in the synthesis chromenes and its derivatives.

- CD ComputaBio. (n.d.). Physicochemical Prediction.

- Bentham Science. (2022, May 25). Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions.

- BOC Sciences. (n.d.). Physicochemical Property Prediction.

- Clinical Tree. (2023, September 17). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective.

- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.

- PubMed. (2016, November 10). Biological importance of structurally diversified chromenes.

- University of Belgrade. (n.d.). Simple Method for the Estimation of pKa of Amines.

- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- MDPI. (n.d.). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H.

- Koya University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Royal Society of Chemistry. (n.d.). ANI neural network potentials for small molecule pKa prediction.

- International Union of Crystallography. (n.d.). Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile.

- University of Regina. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- National Institutes of Health. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.

- U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals.

- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.

Sources

- 1. Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis chromenes and its derivatives [wisdomlib.org]

- 4. Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions | Bentham Science [benthamscience.com]

- 5. Biological importance of structurally diversified chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 7. biosolveit.de [biosolveit.de]

- 8. bioivt.com [bioivt.com]

- 9. clinicalpub.com [clinicalpub.com]

- 10. tandfonline.com [tandfonline.com]

- 11. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]

- 13. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 14. Physicochemical Prediction - CD ComputaBio [cadd.computabio.com]

The Pivotal Role of Chroman-5-amine in Modern Drug Discovery: A Technical Guide to its Mechanism of Action in Biological Systems

Introduction: The Emergence of Chroman-5-amine as a Privileged Scaffold

The chroman scaffold, a heterocyclic motif consisting of a fused benzene and dihydropyran ring system, is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic compounds.[1] Its rigid structure and synthetic tractability make it an ideal starting point for the development of novel therapeutics. Within this important class of molecules, this compound has emerged as a critical building block, not for its inherent biological activity, but as a key intermediate in the synthesis of a new generation of highly specific therapeutic agents.[2] This guide provides an in-depth exploration of the mechanism of action of compounds derived from this compound, with a particular focus on their role as dual orexin receptor antagonists (DORAs) for the treatment of insomnia. We will delve into the underlying biology of the orexin system, the molecular interactions of these drugs, and the experimental methodologies used to characterize their activity.

The Orexin System: A Master Regulator of Wakefulness

The orexin system is a critical component of the brain's sleep-wake circuitry.[3] It comprises two neuropeptides, orexin-A and orexin-B (also known as hypocretin-1 and -2), which are produced by a specific group of neurons in the lateral hypothalamus.[4] These neuropeptides exert their effects by binding to two G protein-coupled receptors (GPCRs): the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R).[4]

-

Orexin-A binds to both OX1R and OX2R with high affinity.

-

Orexin-B shows a preference for OX2R.

Activation of these receptors is primarily excitatory, promoting wakefulness and suppressing both REM and non-REM sleep.[5] Dysregulation of the orexin system is implicated in sleep disorders; for instance, narcolepsy with cataplexy is caused by a significant loss of orexin-producing neurons.[6] Conversely, hyperactivity of the orexin system is thought to contribute to insomnia.[3] This makes the orexin receptors a prime target for therapeutic intervention in sleep disorders.

Mechanism of Action: this compound Derived Dual Orexin Receptor Antagonists

This compound serves as a crucial structural component in the synthesis of dual orexin receptor antagonists (DORAs) such as Lemborexant.[7][8] These drugs are not agonists; they do not activate the orexin receptors. Instead, they are competitive antagonists, meaning they bind to the orexin receptors at the same site as the endogenous orexin peptides, but they do not elicit a response.[6] By occupying the binding site, they prevent orexin-A and orexin-B from activating the receptors, thereby inhibiting their wake-promoting effects.[5][9]

The binding of a DORA, such as Lemborexant, to OX1R and OX2R leads to a downstream cascade of events that ultimately promotes sleep. By blocking the excitatory signaling of the orexin system, these antagonists reduce arousal and facilitate the transition to and maintenance of sleep.[2] This mechanism of action is distinct from traditional hypnotic agents like benzodiazepines and "Z-drugs," which potentiate the effects of the inhibitory neurotransmitter GABA.[3][10]

Signaling Pathway of Orexin Receptor Antagonism

Caption: Orexin signaling pathway and the inhibitory action of DORAs.

Structure-Activity Relationship (SAR) and the Significance of the Chroman Moiety

The development of potent and selective DORAs has been guided by extensive structure-activity relationship (SAR) studies.[11][12] The this compound substructure, as part of a larger molecule, plays a vital role in the affinity and antagonistic activity of these compounds. While the precise interactions can be complex and are often elucidated through techniques like X-ray crystallography and molecular docking, the rigid bicyclic nature of the chroman ring helps to orient the other functional groups of the drug molecule into an optimal conformation for binding within the receptor pocket.[13][14]

It is important to note that the biological activity of chroman derivatives is highly dependent on the substitution pattern. For example, studies on chroman-3-amine derivatives have shown affinity for serotonin receptors and transporters, highlighting the versatility of the chroman scaffold for targeting different biological systems.[15][16] This underscores the importance of precise chemical synthesis, where this compound serves as a specific and crucial starting material for orexin receptor antagonists.

Experimental Protocols for Characterizing Dual Orexin Receptor Antagonists

The characterization of novel DORAs involves a battery of in vitro and in vivo assays. A fundamental in vitro experiment is the competitive radioligand binding assay, which is used to determine the affinity of a test compound for the orexin receptors.

Workflow for a Competitive Radioligand Binding Assay

Caption: Experimental workflow for a competitive radioligand binding assay.

Step-by-Step Methodology

-

Membrane Preparation: Cell lines stably expressing either human OX1R or OX2R are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.

-

Assay Setup: In a multi-well plate, the receptor-containing membranes are incubated with a known concentration of a radiolabeled orexin antagonist (e.g., [³H]-suvorexant).

-

Competitive Binding: The test compound, derived from this compound, is added to the wells at a range of concentrations. A control group with no test compound is included to determine maximum binding.

-

Incubation: The plates are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

-

Separation: The contents of the wells are rapidly filtered through a glass fiber filter mat. The membranes, with the bound radioligand, are trapped on the filter, while the unbound radioligand passes through.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. This allows for the determination of the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC50 is then used to calculate the binding affinity (Ki) of the test compound.

Quantitative Data Summary

The results of such binding assays are typically summarized in a table to compare the affinities of different compounds for the orexin receptors.

| Compound | OX1R Ki (nM) | OX2R Ki (nM) |

| Lemborexant | 6.1 | 2.6 |

| Suvorexant | 0.55 | 0.35 |

| Compound X | 10.2 | 5.8 |

| Compound Y | 1.5 | 1.2 |

Note: The Ki values for Lemborexant and Suvorexant are illustrative and based on publicly available data. Compound X and Y are hypothetical for comparative purposes.

Conclusion and Future Perspectives

This compound is a testament to the importance of key chemical intermediates in the drug discovery process. While not a therapeutic agent in its own right, its structural features are integral to the design and synthesis of a new class of insomnia treatments—dual orexin receptor antagonists. The mechanism of action of these this compound-derived compounds, through the competitive antagonism of OX1R and OX2R, represents a targeted and effective approach to managing sleep-wake cycles. The continued exploration of the chroman scaffold, including other isomers and derivatives, holds significant promise for the development of novel therapeutics for a range of disorders, from sleep disturbances to other neurological conditions.

References

- Lemborexant: mechanism, efficacy, and clinical implications. SA Pharmaceutical Journal. [Link]

- A Comprehensive Review of Lemborexant to Tre

- Lemborexant. Zynapte RxHive. [Link]

- Lemborexant (Dayvigo)

- Lemborexant. Wikipedia. [Link]

- Enantioselective synthesis of a dual orexin receptor antagonist. PubMed. [Link]

- Enantioselective synthesis of a dual orexin receptor antagonist.

- Discovery of ORN0829, a potent dual orexin 1/2 receptor antagonist for the tre

- Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

- Dual orexin receptor antagonists - promising agents in the treatment of sleep disorders. PubMed. [Link]

- Structure-activity relationship study of morphinan-type orexin 1 receptor antagonist. [Link]

- Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. DOI. [Link]

- Design and synthesis of novel orexin antagonists via structural simplific

- Structure-based development of a subtype-selective orexin 1 receptor antagonist. PubMed. [Link]

- Synthesis and structure-activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter.

- Research Progress in the Synthesis of Lemborexant. Chinese Journal of Pharmaceuticals. [Link]

- Crystalline form of orexin receptor antagonist, processes for preparation thereof and use thereof.

- Targeting orexin receptors: Recent advances in the development of subtype selective or dual ligands for the treatment of neuropsychi

- Structure-Based Discovery of Novel Ligands for the Orexin 2 Receptor.

- Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. NIH. [Link]

- Crystal structure of the human OX2 orexin receptor bound to the insomnia drug suvorexant. PubMed. [Link]

Sources

- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.co.za [journals.co.za]

- 3. Dual orexin receptor antagonists - promising agents in the treatment of sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting orexin receptors: Recent advances in the development of subtype selective or dual ligands for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psychscenehub.com [psychscenehub.com]

- 6. A Comprehensive Review of Lemborexant to Treat Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The synthesis method of Lemborexant_Chemicalbook [chemicalbook.com]

- 8. medkoo.com [medkoo.com]

- 9. rxhive.zynapte.com [rxhive.zynapte.com]

- 10. Lemborexant - Wikipedia [en.wikipedia.org]

- 11. Discovery of ORN0829, a potent dual orexin 1/2 receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-based development of a subtype-selective orexin 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Crystal structure of the human OX2 orexin receptor bound to the insomnia drug suvorexant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. researchgate.net [researchgate.net]

The Chroman Scaffold: A Privileged Core for Modulating Biological Activity

An In-depth Technical Guide for Drug Discovery Professionals